1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
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Overview
Description
2’-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and other cellular processes. This compound is incorporated into DNA during the S phase of the cell cycle, replacing thymidine and allowing researchers to track and analyze DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Bromo-2’-deoxyuridine can be synthesized through several methods. One common approach involves the bromination of 2’-deoxyuridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution at the 2’ position of the deoxyuridine molecule .
Industrial Production Methods
Industrial production of 2’-Bromo-2’-deoxyuridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the bromination of 2’-deoxyuridine, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the molecule, altering its chemical properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while oxidation and reduction reactions can produce modified nucleosides with different functional groups .
Scientific Research Applications
2’-Bromo-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used to study DNA synthesis and repair mechanisms.
Biology: It serves as a marker for cell proliferation and is used in cell cycle studies.
Medicine: It is employed in cancer research to track tumor cell proliferation and to study the effects of anti-cancer drugs.
Industry: It is used in the development of diagnostic tools and assays for detecting cell proliferation
Mechanism of Action
2’-Bromo-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine during the S phase of the cell cycle. This incorporation allows researchers to track DNA synthesis and cell division. The bromine atom in the molecule can also be used in X-ray diffraction experiments to study DNA and RNA structures .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The natural nucleoside that 2’-Bromo-2’-deoxyuridine replaces in DNA.
5-Ethynyl-2’-deoxyuridine: Another thymidine analogue used for similar purposes in cell proliferation studies.
Idoxuridine: An antiviral agent that also incorporates into DNA, used to treat viral infections
Uniqueness
2’-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows for specific detection methods such as immunohistochemistry and immunofluorescence. This makes it a valuable tool in various research applications, particularly in studying DNA synthesis and cell proliferation .
Properties
IUPAC Name |
1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDNSHXOOLCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.